![molecular formula C12H10O3 B3034054 (2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid CAS No. 1350704-52-7](/img/structure/B3034054.png)
(2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid
Overview
Description
“(2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid” is a chemical compound with the CAS Number: 1350704-52-7 . It has a molecular weight of 202.21 and its IUPAC name is (2E)-3- [2- (2-propynyloxy)phenyl]-2-propenoic acid . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “(2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid” is 1S/C12H10O3/c1-2-9-15-11-6-4-3-5-10 (11)7-8-12 (13)14/h1,3-8H,9H2, (H,13,14)/b8-7+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a melting point range of 141 - 143 degrees Celsius .Scientific Research Applications
Visible-Light-Induced Oxidative Formylation
- Details : Researchers have developed a method for visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines using molecular oxygen. Remarkably, this reaction occurs in the absence of an external photosensitizer . The formamides obtained through this process find applications in organic synthesis and drug discovery.
Atom Transfer Radical Polymerization (ATRP) Initiator
- Details : In polymer chemistry, it has been investigated as an initiator for the controlled polymerization of styrene and other monomers. Its unique structure allows for precise control over molecular weight and polymer architecture .
Safety and Hazards
properties
IUPAC Name |
(E)-3-(2-prop-2-ynoxyphenyl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-2-9-15-11-6-4-3-5-10(11)7-8-12(13)14/h1,3-8H,9H2,(H,13,14)/b8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBJZHZBHGQIEW-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=CC=CC=C1/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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